

An In-depth Technical Guide to the Physicochemical Properties of Allyl Formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl formate**

Cat. No.: **B156743**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of **allyl formate**, a key organic ester. The information herein is curated to support research, development, and quality control activities where precise physicochemical data is paramount. This document includes a summary of quantitative data, detailed experimental protocols for its determination, and a visualization of a relevant synthetic pathway.

Core Physicochemical Data of Allyl Formate

The molecular weight and density are fundamental properties for the identification, characterization, and application of **allyl formate** in various scientific contexts. The following table summarizes the reported values for these parameters.

Property	Value	Units	Source(s)
Molecular Weight	86.09	g/mol	[1] [2] [3] [4]
86.10	g/mol	[5]	
Density	0.922	g/cm ³	[1]
0.9 ± 0.1	g/cm ³	[5]	
0.946	g/mL	[6]	
0.92	g/cm ³ (at 20 °C)	[7]	

Experimental Protocols

Accurate determination of molecular weight and density is crucial for confirming the identity and purity of a substance. The following sections detail standard methodologies for these measurements.

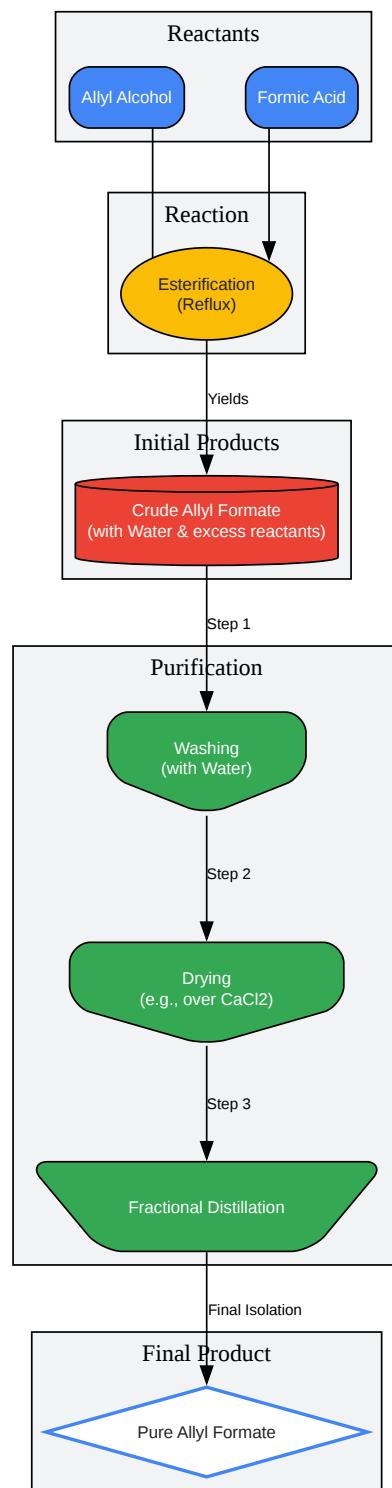
Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

- Sample Introduction and Ionization: A small sample of **allyl formate** is introduced into the mass spectrometer. The molecules are then ionized, typically using a high-energy beam of electrons (Electron Ionization, EI). This process removes an electron from the molecule, creating a positively charged molecular ion (M^+).^{[6][8][9]}
- Ion Acceleration: The newly formed ions are accelerated by an electric field, imparting them with kinetic energy.^[6]
- Mass Analysis: The accelerated ions then pass through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.^{[6][8][9]}
- Detection: A detector measures the abundance of ions at each m/z ratio. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .^[6]
- Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion. This m/z value is taken as the molecular weight of the compound.^{[4][6]} Isotopic peaks, such as the $M+1$ peak resulting from the presence of ^{13}C , may also be observed at a much lower intensity.^[8]

Determination of Density by Pycnometry


Pycnometry is a precise method for determining the density of a liquid by measuring the mass of a known volume. Standard methods such as ASTM D1217 and ASTM D1475 provide detailed procedures.[1][3]

Methodology:

- Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned and dried. Its empty mass (tare weight) is accurately measured using an analytical balance.[2][10]
- Calibration: The exact volume of the pycnometer is determined by filling it with a reference liquid of a known density, such as deionized water, at a controlled temperature. The mass of the filled pycnometer is measured, and the volume is calculated from the mass and known density of the reference liquid.[10]
- Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with the **allyl formate** sample. Care is taken to avoid the entrapment of air bubbles. The pycnometer is brought to a constant, specified temperature (e.g., 20 °C) in a constant-temperature bath. [2][5]
- Weighing: The outside of the pycnometer is carefully dried, and its total mass is measured. [2][10]
- Calculation: The mass of the **allyl formate** sample is determined by subtracting the tare weight of the pycnometer from the total mass. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]

Synthesis of Allyl Formate: An Experimental Workflow

Allyl formate can be synthesized via the esterification of allyl alcohol with formic acid. This process is often a key step in the production of allyl alcohol from glycerol, where **allyl formate** may be formed as an intermediate or a byproduct. The following diagram illustrates the general workflow for this synthesis and subsequent purification.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **allyl formate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. ised-isde.canada.ca [ised-isde.canada.ca]
- 3. ASTM D1475 (Density by Pycnometer) – SPL [spllabs.com]
- 4. scribd.com [scribd.com]
- 5. kaycantest.com [kaycantest.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. che.utah.edu [che.utah.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Allyl Formate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156743#allyl-formate-molecular-weight-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com